molecular formula C5H3N4NaO3 B7824918 CID 8647

CID 8647

Cat. No. B7824918
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 8647 is a useful research compound. Its molecular formula is C5H3N4NaO3 and its molecular weight is 190.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8647 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8647 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemically Induced Dimerization (CID) in Protein Function Studies

CID, a method used for reversible and spatiotemporal control of protein function within cells, has made significant strides in recent years. Its primary application has been in dissecting signal transductions, but it is now also being applied to study membrane and protein trafficking. This progress in CID techniques allows for unprecedented precision and control in these biological processes (Voss, Klewer, & Wu, 2015).

Bioavailable Strontium Isoscapes in Provenance Studies

Strontium isotope ratios (87Sr/86Sr) are increasingly utilized in fields like archaeology, forensics, paleoecology, and environmental sciences. The development of bioavailable 87Sr/86Sr maps, or isoscapes, allows researchers to compare the 87Sr/86Sr of a sample against baselines, advancing the applications of strontium in provenance studies (Bataille, Crowley, Wooller, & Bowen, 2020).

Advances in Mass Spectrometry for Protein Identification

CID has also been instrumental in the field of mass spectrometry, particularly in the identification of proteins from cells and tissues. This method, combined with bioinformatics tools, is critical for discovering potential biomarkers and drug targets (Pevsner et al., 2007).

QCxMS: Computational Modeling of CID Mass Spectra

The development of QCxMS, an extension of QCEIMS for calculating CID spectra, demonstrates how computational modeling aids in understanding collision kinetics and fragmentation pathways in mass spectrometry. This tool predicts mass spectra based on molecular structures, furthering research in chemical analysis (Koopman & Grimme, 2021).

Gene Regulation via PROTAC-CID Systems

PROTAC-CID platforms have been engineered for inducible gene regulation and gene editing in biomedical research. These systems allow for tunable gene expression and transient genome manipulation, showcasing the versatility of CID in genetic studies (Ma et al., 2023).

Infrared Laser Activation in Mass Spectrometry

Infrared laser activation, an alternative to CID, is used to probe macromolecular complexes in mass spectrometry. This method offers more control and can be gentler than standard CID, maintaining specific lipid bindings in membrane protein assemblies (Mikhailov et al., 2016).

properties

IUPAC Name

sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.